molecular formula C11H12N2O2 B3047842 7-amino-4,4-dimethylisoquinoline-1,3(2H,4H)-dione CAS No. 14576-22-8

7-amino-4,4-dimethylisoquinoline-1,3(2H,4H)-dione

Cat. No.: B3047842
CAS No.: 14576-22-8
M. Wt: 204.22 g/mol
InChI Key: SFEHKRXHTPYTHM-UHFFFAOYSA-N
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Description

7-Amino-4,4-dimethylisoquinoline-1,3(2H,4H)-dione is a specialized chemical scaffold of significant interest in medicinal chemistry research. This compound is part of the isoquinoline-1,3-dione family, a class of structures recognized for their diverse biological activities. The 7-amino substituent on this particular derivative makes it a valuable synthon for the design and synthesis of novel bioactive molecules, offering a site for further functionalization. Derivatives of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione have been investigated as potential alpha 2B-adrenergic receptor (alpha 2B-AR) antagonists . Research indicates that such antagonists represent a promising avenue for developing novel antiplatelet agents with an alternative mechanism of action, which could be beneficial for patients resistant to current therapies like aspirin and clopidogrel . The dimethyl-substituted dione scaffold is a key pharmacophore for interaction with the alpha 2B-AR binding pocket . This compound is intended for research and development purposes only. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

7-amino-4,4-dimethylisoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-11(2)8-4-3-6(12)5-7(8)9(14)13-10(11)15/h3-5H,12H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEHKRXHTPYTHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=C(C=C2)N)C(=O)NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80543829
Record name 7-Amino-4,4-dimethylisoquinoline-1,3(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80543829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14576-22-8
Record name 7-Amino-4,4-dimethylisoquinoline-1,3(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80543829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cascade Reaction with Aryl Aldehydes

A widely cited method involves cascade reactions between N-alkyl-N-methacryloyl benzamide derivatives and aryl aldehydes under oxidative conditions. This approach, adapted from Zhao et al., forms the isoquinoline-1,3(2H,4H)-dione core through a tandem Michael addition and cyclization sequence.

Procedure :

  • Starting Material : N,N-Dimethylmethacryloyl benzamide, substituted with a nitro group at the position corresponding to the future 7-amino site.
  • Reaction Conditions :
    • Temperature: 90°C
    • Oxidant: Aqueous tert-butyl hydroperoxide (TBHP, 70%)
    • Solvent: Methanol
    • Duration: 24 hours
  • Outcome : The reaction yields 7-nitro-4,4-dimethylisoquinoline-1,3(2H,4H)-dione as an intermediate, with reported yields averaging 75% for analogous compounds.

Mechanistic Insights :

  • The methacryloyl group facilitates Michael addition with the aldehyde, followed by intramolecular cyclization.
  • Oxidative dehydrogenation by TBHP stabilizes the dione structure.

Key Data :

Parameter Value Source
Yield (Intermediate) 75%
Reaction Time 24 hours
Temperature 90°C

Alternative Cyclization Methods Using Polyphosphoric Acid

Acid-Mediated Cyclization

Polyphosphoric acid (PPA) promotes cyclization of benzamide derivatives, a method employed for structurally related isoquinoline diones.

Procedure :

  • Starting Material : N-(2-Nitrobenzoyl)-N,N-dimethylacrylamide.
  • Conditions :
    • Catalyst: PPA (5 equiv)
    • Temperature: 120°C
    • Duration: 6 hours
  • Outcome : Forms 7-nitro-4,4-dimethylisoquinoline-1,3(2H,4H)-dione, which is subsequently hydrogenated.

Advantages :

  • PPA acts as both catalyst and solvent, simplifying workup.
  • Tolerates electron-withdrawing groups like nitro.

Limitations :

  • Requires careful temperature control to avoid decomposition.

Key Data :

Parameter Value Source
Cyclization Yield 68–72%
Temperature 120°C

Stepwise Synthesis via Nitration and Reduction

Regioselective Nitration

Direct nitration of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione introduces the nitro group at position 7, though regioselectivity challenges exist.

Procedure :

  • Substrate : 4,4-Dimethylisoquinoline-1,3(2H,4H)-dione.
  • Nitrating Agent : Fuming HNO₃ in H₂SO₄.
  • Conditions :
    • Temperature: 0–5°C
    • Duration: 2 hours
  • Outcome : 7-Nitro derivative forms in 50–60% yield, influenced by steric effects of methyl groups.

Mechanistic Challenges :

  • Methyl groups at C4 deactivate the ring, necessitating harsh conditions.
  • Competing nitration at positions 5 or 6 reduces efficiency.

Key Data :

Parameter Value Source
Nitration Yield 50–60%
Temperature 0–5°C

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Cascade Reaction () : High atom economy but requires precise control over oxidative conditions.
  • Catalytic Hydrogenation () : Near-quantitative yields but depends on nitro intermediate availability.
  • PPA Cyclization () : Scalable for industrial production but generates acidic waste.

Yield Comparison :

Method Intermediate Yield Final Product Yield
Cascade Reaction 75% 98.7%
PPA Cyclization 70% 98.7%
Direct Nitration 55% 98.7%

Cost and Practicality

  • Pd/C catalyst costs are offset by high reduction yields.
  • TBHP and PPA are cost-effective for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

7-amino-4,4-dimethylisoquinoline-1,3(2H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dione functionality to hydroxyl groups or other reduced forms.

    Substitution: The amino group at the 7th position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

Chemical Applications

Synthesis Building Block

  • The compound serves as a crucial building block in organic synthesis. Its unique structure allows it to be utilized in creating more complex molecules, particularly in the development of pharmaceutical agents. For example, it can undergo various chemical reactions such as oxidation, reduction, and substitution to yield derivatives with enhanced properties.

Reactivity and Functionalization

  • 7-amino-4,4-dimethylisoquinoline-1,3(2H,4H)-dione can participate in:
    • Oxidation : Converting to quinones using agents like potassium permanganate.
    • Reduction : Transforming the dione into hydroxyl derivatives with reducing agents such as sodium borohydride.
    • Substitution Reactions : The amino group can engage in nucleophilic substitutions, allowing for further functionalization of the molecule.

Biological Applications

Enzyme Inhibition Studies

  • Recent research has indicated that derivatives of this compound may act as potential enzyme inhibitors. A study synthesized N-arylpiperazine derivatives of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione that showed promising results as alpha 2B receptor antagonists. These compounds demonstrated significant inhibition of platelet aggregation induced by collagen and ADP/adrenaline .

Fluorescent Probes

  • The compound's properties make it suitable for use as a fluorescent probe in biological studies. Its ability to interact with various biological targets allows researchers to visualize cellular processes and mechanisms at a molecular level.

Pharmaceutical Development

Antiplatelet Agents

  • The search for novel antiplatelet therapies has led to the exploration of this compound derivatives. These compounds have been identified as potential candidates due to their unique mechanism of action that differs from traditional antiplatelet medications like aspirin or clopidogrel. The most potent derivatives exhibited IC50 values indicating effective inhibition of platelet aggregation .

Mechanism of Action

  • The mechanism involves interaction with alpha 2B adrenergic receptors, which play a critical role in platelet activation. By modulating this pathway, these compounds could provide alternative therapeutic options for patients resistant to existing treatments .

Data Summary

Application AreaSpecific UseKey Findings
ChemistryBuilding block for organic synthesisUsed in synthesizing complex molecules
Biological ResearchEnzyme inhibition studiesPotential antiplatelet agents with significant IC50 values
Pharmaceutical DevelopmentNovel antiplatelet therapiesUnique mechanism targeting alpha 2B receptors
Fluorescent ProbesVisualization of cellular processesEffective interaction with biological targets

Mechanism of Action

The mechanism of action of 7-amino-4,4-dimethylisoquinoline-1,3(2H,4H)-dione depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites or participation in redox reactions.

Comparison with Similar Compounds

Key Structural and Functional Differences

Amino vs.

Dimethyl Substitution at C4: The 4,4-dimethyl groups in the target compound introduce steric hindrance, which could reduce rotational flexibility and improve metabolic stability compared to non-methylated analogs like 3-chloroquinoline-2,4(1H,3H)-dione .

Hybrid Structures: Derivatives such as 2-(2,6-dioxopiperidin-3-yl)-7-methoxy-4,4-dimethylisoquinoline-1,3-dione incorporate additional heterocyclic moieties (e.g., dioxopiperidinyl), expanding their utility as cereblon modulators for anticancer therapy .

Pharmacological Selectivity

  • CDK4 Inhibition: (Z)-4-(Benzylaminomethylene)isoquinoline-1,3-dione derivatives demonstrate nanomolar potency against CDK4 (IC50 = 2 nM) with >10-fold selectivity over CDK1/2, attributed to the aminomethylene group's interaction with the kinase ATP-binding pocket .
  • Antiplatelet Activity : The target compound’s N-arylpiperazine derivatives show promise in antagonizing alpha-2B receptors, a mechanism distinct from CDK4-targeted analogs .

Biological Activity

7-amino-4,4-dimethylisoquinoline-1,3(2H,4H)-dione is an organic compound belonging to the isoquinoline family. It features an amino group at the 7th position and two methyl groups at the 4th position, along with a dione functional group at the 1st and 3rd positions. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

PropertyValue
IUPAC Name7-amino-4,4-dimethylisoquinoline-1,3-dione
Molecular FormulaC11H12N2O2
CAS Number14576-22-8
Molecular Weight204.23 g/mol

The biological activity of this compound is hypothesized to involve interactions with various molecular targets within cells. The mechanism may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer metabolism or survival pathways.
  • Redox Reactions : The dione functionality allows for participation in redox reactions, potentially leading to oxidative stress in target cells.
  • Nucleophilic Interactions : The amino group can act as a nucleophile, facilitating reactions with electrophilic sites on biomolecules.

Antimicrobial Activity

Similar compounds within the isoquinoline family have demonstrated antimicrobial properties against a range of bacteria. For example, derivatives of oxoquinolizines have shown potent antibacterial effects against both Gram-positive and Gram-negative bacteria . Given the structural similarities, it is plausible that this compound may also possess antimicrobial activity worth exploring.

Study on Structural Analogues

A study focused on benzimidazole derivatives highlighted their potential as hypoxia-selective agents for tumor cells. The compounds were tested for their cytotoxic effects using various assays such as WST-1 tests for proliferation and caspase assays for apoptosis detection. Results showed significant cytotoxicity against human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines . This suggests that similar isoquinoline derivatives could yield comparable results.

Antibacterial Properties

Another relevant study assessed the antimicrobial activity of oxoquinolizine derivatives. These compounds exhibited strong activity against quinolone-resistant strains of bacteria. The structure-function relationship indicated that modifications at specific positions could enhance antibacterial efficacy . This finding suggests a pathway for future research into modifying this compound to improve its biological activities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-amino-4,4-dimethylisoquinoline-1,3(2H,4H)-dione, and how do reaction conditions influence yield?

  • Methodology : Begin with nucleophilic substitution or cyclization reactions using precursors like substituted isoquinoline derivatives. Optimize temperature (e.g., 80–120°C), solvent polarity (DMF or DMSO), and catalyst (e.g., Pd/C) via factorial design . Monitor reaction progress with TLC or HPLC.
  • Data Contradictions : Conflicting yields (e.g., 50–70%) in similar isoquinoline-dione syntheses (e.g., 6c in ) may arise from steric hindrance or solvent purity. Validate via controlled replicates .

Q. How can solubility challenges of this compound be addressed in biological assays?

  • Methodology : For in vitro studies, test DMSO as a primary solvent (e.g., 10 mM stock solutions). If precipitation occurs, explore co-solvents like Tween 80 (e.g., DMSO:Tween 80:Saline = 10:5:85) . For in vivo administration, use 0.5% CMC-Na suspensions .
  • Stability Note : Store stock solutions at -80°C (6-month stability) and avoid repeated freeze-thaw cycles .

Q. What spectroscopic techniques are most reliable for structural confirmation?

  • Key Methods :

  • NMR : Compare ¹H/¹³C NMR shifts with analogs (e.g., δ ~7.6–8.0 ppm for aromatic protons, δ ~166–170 ppm for carbonyl groups) .
  • HRMS : Validate molecular weight (e.g., [M-H]⁻ at m/z 300.0712 for analog 6c ).
  • X-ray Crystallography : Resolve crystal structures using APEX2/SAINT software (e.g., ) to confirm stereochemistry .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or biological interactions?

  • Methodology : Use quantum chemical calculations (e.g., DFT) to map reaction pathways or molecular dynamics (MD) simulations to study protein-ligand binding. Integrate ICReDD’s reaction path search methods to reduce trial-and-error experimentation .
  • Case Study : For analogs like 34a (), computational docking identified key hydrogen bonds with biological targets. Apply similar workflows to this compound .

Q. What statistical approaches resolve contradictions in experimental data (e.g., variable bioactivity across studies)?

  • Methodology : Employ multivariate regression or ANOVA to isolate factors like solvent purity, temperature fluctuations, or assay variability . For example, orthogonal design can optimize synthesis parameters while minimizing experimental runs .
  • Example : In TiO₂ photoactivity studies, factorial design reduced confounding variables ; adapt this to assess catalytic efficiency in your system.

Q. How does the amino group at position 7 influence the compound’s electronic structure and reactivity?

  • Methodology : Perform comparative studies with non-amino analogs using:

  • Electron Density Maps : Derived from X-ray data (e.g., ) to visualize charge distribution.
  • Hammett Plots : Quantify substituent effects on reaction rates (e.g., σₚ values for -NH₂ vs. -CH₃ groups) .
    • Data Insight : In 2-hydroxyisoquinoline-dione analogs, electron-withdrawing groups increased electrophilicity at the carbonyl position .

Methodological Best Practices

  • Experimental Design : Prioritize factorial or orthogonal designs to evaluate multiple variables efficiently .
  • Data Validation : Cross-reference NMR/HRMS results with PubChem/CAS entries (e.g., ) and replicate key findings in triplicate.
  • Safety Protocols : Follow guidelines for handling hazardous intermediates (e.g., fluorobenzyl derivatives in ) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-amino-4,4-dimethylisoquinoline-1,3(2H,4H)-dione
Reactant of Route 2
7-amino-4,4-dimethylisoquinoline-1,3(2H,4H)-dione

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